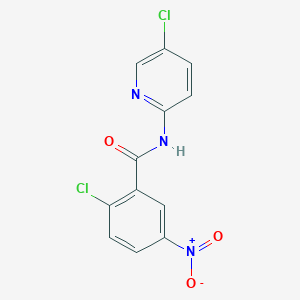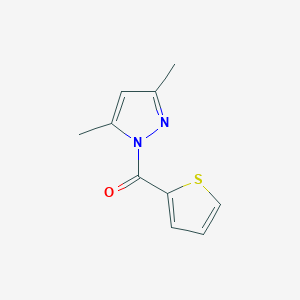![molecular formula C19H13NOS B5627774 2-[(1-naphthylamino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5627774.png)
2-[(1-naphthylamino)methylene]-1-benzothiophen-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-naphthylamino)methylene]-1-benzothiophen-3(2H)-one, also known as NBTh, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-[(1-naphthylamino)methylene]-1-benzothiophen-3(2H)-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In particular, 2-[(1-naphthylamino)methylene]-1-benzothiophen-3(2H)-one has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 2-[(1-naphthylamino)methylene]-1-benzothiophen-3(2H)-one has also been shown to inhibit the activation of the transcription factor NF-κB, which is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
2-[(1-naphthylamino)methylene]-1-benzothiophen-3(2H)-one has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that 2-[(1-naphthylamino)methylene]-1-benzothiophen-3(2H)-one can inhibit the proliferation of cancer cells and induce apoptosis. 2-[(1-naphthylamino)methylene]-1-benzothiophen-3(2H)-one has also been shown to exhibit anti-inflammatory effects by reducing the production of inflammatory mediators such as prostaglandins and cytokines. In addition, 2-[(1-naphthylamino)methylene]-1-benzothiophen-3(2H)-one has been shown to exhibit antioxidant properties by scavenging reactive oxygen species.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-[(1-naphthylamino)methylene]-1-benzothiophen-3(2H)-one is its versatility, as it can be used in a wide range of applications. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one limitation of 2-[(1-naphthylamino)methylene]-1-benzothiophen-3(2H)-one is its potential toxicity, as it has been shown to exhibit cytotoxic effects at high concentrations. Therefore, caution should be exercised when handling 2-[(1-naphthylamino)methylene]-1-benzothiophen-3(2H)-one in lab experiments.
Future Directions
There are many potential future directions for research on 2-[(1-naphthylamino)methylene]-1-benzothiophen-3(2H)-one. One area of interest is the development of 2-[(1-naphthylamino)methylene]-1-benzothiophen-3(2H)-one-based materials for use in applications such as sensing and catalysis. Another area of interest is the further exploration of 2-[(1-naphthylamino)methylene]-1-benzothiophen-3(2H)-one's anti-tumor and anti-inflammatory properties, with the goal of developing new therapies for cancer and inflammatory diseases. Overall, 2-[(1-naphthylamino)methylene]-1-benzothiophen-3(2H)-one is a promising compound with a wide range of potential applications, and further research is needed to fully understand its properties and potential.
Synthesis Methods
The synthesis of 2-[(1-naphthylamino)methylene]-1-benzothiophen-3(2H)-one involves the condensation of 1-naphthylamine and 2-acetylbenzo[b]thiophene in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or acetic acid, and the product is isolated through filtration and recrystallization. The purity of the final product can be determined through spectroscopic techniques such as NMR and IR.
Scientific Research Applications
2-[(1-naphthylamino)methylene]-1-benzothiophen-3(2H)-one has been studied for its potential applications in various fields, including medicine, materials science, and environmental science. In medicine, 2-[(1-naphthylamino)methylene]-1-benzothiophen-3(2H)-one has been shown to exhibit anti-tumor and anti-inflammatory properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions. In materials science, 2-[(1-naphthylamino)methylene]-1-benzothiophen-3(2H)-one has been used as a building block for the synthesis of novel materials such as metal-organic frameworks. In environmental science, 2-[(1-naphthylamino)methylene]-1-benzothiophen-3(2H)-one has been studied for its potential use as a sensor for the detection of pollutants in water.
properties
IUPAC Name |
2-(naphthalen-1-yliminomethyl)-1-benzothiophen-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NOS/c21-19-15-9-3-4-11-17(15)22-18(19)12-20-16-10-5-7-13-6-1-2-8-14(13)16/h1-12,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRHXRCMHWXTBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N=CC3=C(C4=CC=CC=C4S3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-(naphthalen-1-ylimino)methyl]-1-benzothiophene-3-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-methoxyphenyl)ethyl]-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5627694.png)
![4-[4-(1H-pyrazol-1-yl)benzyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B5627697.png)
![1-[3'-(4H-1,2,4-triazol-4-yl)biphenyl-3-yl]ethanone](/img/structure/B5627701.png)
![4-{[(4-benzyl-1-piperazinyl)imino]methyl}-2-methoxyphenol](/img/structure/B5627730.png)
![1-cyclopentyl-N-[3-(1H-1,2,3-triazol-1-yl)propyl]-3-piperidinecarboxamide](/img/structure/B5627736.png)
![2-[(2E)-3-phenyl-2-propen-1-yl]-8-(2-thienylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5627742.png)


![4-methyl-N-[4-(4-morpholinyl)phenyl]-3-nitrobenzamide](/img/structure/B5627762.png)

![9-[(5,6-dimethylpyridin-3-yl)carbonyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5627765.png)
![(3-hydroxyphenyl)[4-(4-methoxyphenoxy)piperidin-1-yl]acetic acid](/img/structure/B5627767.png)
![1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]azepane](/img/structure/B5627779.png)
